rac-trans-Sertraline Hydrochloride
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Overview
Description
rac-trans-Sertraline Hydrochloride: is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors. It is widely known for its use as an antidepressant medication. The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
Scientific Research Applications
rac-trans-Sertraline Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enantioselective synthesis and chiral separation techniques.
Biology: The compound is employed in research on neurotransmitter systems, particularly serotonin reuptake mechanisms.
Medicine: It is extensively studied for its antidepressant properties and its effects on mood disorders.
Industry: The compound is used in the development of pharmaceutical formulations and as a reference standard in quality control processes
Mechanism of Action
Target of Action
Rac-trans-Sertraline Hydrochloride, commonly known as Sertraline, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant . Its primary target is the serotonin transporter (5-HTT) , an integral membrane protein that mediates the reuptake of the neurotransmitter serotonin at presynaptic nerve terminals in the brain .
Mode of Action
Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity . This inhibition of reuptake leads to an increase in the extracellular level of serotonin, enhancing serotonergic neurotransmission .
Pharmacokinetics
Sertraline’s pharmacokinetics is characterized by large between-subject variability and inconsistent reports for oral bioavailability . After a single oral dose, Sertraline’s maximum concentration (Cmax) and area under the curve (AUC ∞) increase proportionally between 50 and 200 mg, and bioavailability increases nonlinearly with dose from 5 to 50 mg and plateaus afterwards . The absorption of Sertraline is time-dependent and best described by a sigmoidal Emax function of time after dose .
Result of Action
The molecular and cellular effects of Sertraline’s action involve changes in the intracellular vesicle transport system. In the absence of its putative protein target, Sertraline targets phospholipid membranes that comprise the acidic organelles of the intracellular vesicle transport system .
Action Environment
The action, efficacy, and stability of Sertraline can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the pH of the environment can influence the ionization state of Sertraline, potentially affecting its absorption and distribution within the body .
Biochemical Analysis
Biochemical Properties
Rac-trans-Sertraline Hydrochloride interacts with various enzymes and proteins in the body. It specifically inhibits the re-exploitation of serotonin in the brain . This compound is a strong base with pKa = 9.8, allowing it to react with acids to form salts .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by raising serotonin levels in the nervous system, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It specifically inhibits the reuptake of serotonin in the brain, thereby increasing the levels of serotonin in the nervous system .
Metabolic Pathways
This compound is involved in the serotonin reuptake metabolic pathway . It interacts with the serotonin transporter, inhibiting the reuptake of serotonin and thereby increasing its levels in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-Sertraline Hydrochloride involves several steps. One common method starts with the reduction of a racemic tetralone precursor using ketoreductases, which yields a key chiral alcohol intermediate. This intermediate is then oxidized to an enantiopure ketone using sodium hypochlorite and 2-azaadamantane N-oxyl as an organocatalyst. The final step involves the reductive amination of the ketone with methylamine, followed by reduction with sodium borohydride .
Industrial Production Methods: In industrial settings, the production of this compound often employs a simulated moving bed technology for the separation of enantiomers. This method is cost-effective and allows for the efficient production of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions: rac-trans-Sertraline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol intermediate can be oxidized to a ketone using oxidizing agents like sodium hypochlorite.
Reduction: The ketone can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, 2-azaadamantane N-oxyl.
Reduction: Sodium borohydride, methylamine.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Enantiopure ketone.
Reduction: Enantiopure amine.
Substitution: Substituted amine derivatives.
Comparison with Similar Compounds
Fluoxetine Hydrochloride: Another selective serotonin reuptake inhibitor with a similar mechanism of action but different chemical structure.
Citalopram Hydrobromide: Also a selective serotonin reuptake inhibitor, used for similar therapeutic purposes.
Paroxetine Hydrochloride: Another compound in the same class, with unique pharmacokinetic properties.
Uniqueness: rac-trans-Sertraline Hydrochloride is unique due to its specific enantiomeric composition and its high selectivity for the serotonin transporter. This selectivity contributes to its efficacy and safety profile in the treatment of depression and anxiety disorders .
Properties
CAS No. |
79617-99-5 |
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Molecular Formula |
C17H16Cl3N |
Molecular Weight |
340.7 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine;hydrochloride |
InChI |
InChI=1S/C17H15Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12H,7,9H2,1H3;1H |
InChI Key |
VUWMBIAOLDXLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Synonyms |
(1R,4S)-rel-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride; trans-(±)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride; rel-(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-meth |
Origin of Product |
United States |
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